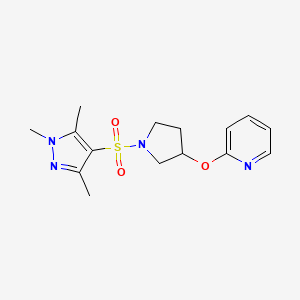
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a sulfonyl group attached to a pyrrolidine ring, which is a type of secondary amine . This structure is further connected to a pyridine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, pyrrolidine, and pyridine rings would contribute to the compound’s aromaticity . The sulfonyl group would likely have a strong effect on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole, pyrrolidine, and pyridine rings, as well as the sulfonyl group. The ether linkage might also play a role in its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity would all play a role .科学的研究の応用
Synthesis and Coordination Chemistry
The synthesis and application of heterocyclic compounds, including pyridine derivatives, have been extensively explored due to their potential in various scientific research fields. A notable method for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides utilizes sulfur-functionalized aminoacrolein derivatives, demonstrating the efficiency and selectivity in accessing pyrazole-4-sulfonamides. This method is part of a broader investigation into the reactivity of such compounds, expanding to include rapid access to heterocyclic sulfonyl fluorides like pyrimidines and pyridines, which are crucial for medicinal chemistry and materials science applications Tucker, Chenard, & Young, 2015.
Magnetic Materials and Catalysis
Magnetically separable materials have become increasingly significant in catalysis and materials science due to their easy separation and reusability. The synthesis of magnetically separable graphene oxide anchored sulfonic acid nanoparticles showcases the application of sulfonyl-functionalized compounds in developing high-performance catalysts. These materials facilitate the synthesis of complex heterocyclic compounds, such as 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, under environmentally benign conditions, highlighting the versatility of sulfonyl-functionalized compounds in green chemistry and catalysis Zhang et al., 2016.
Advanced Materials
The synthesis of novel materials, particularly those incorporating sulfonyl groups, plays a crucial role in the development of advanced polymers and electronics. For instance, new soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, demonstrating high thermal stability, excellent solubility, and low dielectric constants. These properties are vital for applications in high-performance polymers, optoelectronics, and insulation materials, showcasing the utility of sulfonyl and pyridine functionalities in material science Liu et al., 2013.
Antimicrobial Agents
The development of new antimicrobial agents is crucial in combating resistant bacterial strains. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. This research underlines the importance of incorporating sulfonyl derivatives into heterocyclic frameworks to create effective antimicrobial compounds, which can lead to the development of new therapies for infectious diseases Azab, Youssef, & El-Bordany, 2013.
Safety And Hazards
特性
IUPAC Name |
2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)18(3)17-11)23(20,21)19-9-7-13(10-19)22-14-6-4-5-8-16-14/h4-6,8,13H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLBKNYXYPJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

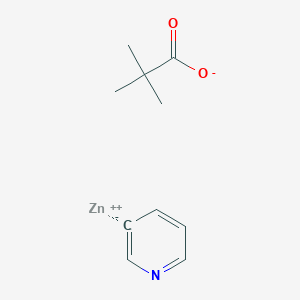
![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)
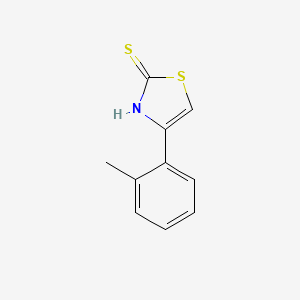
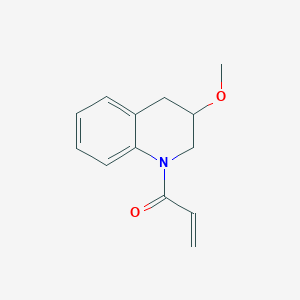
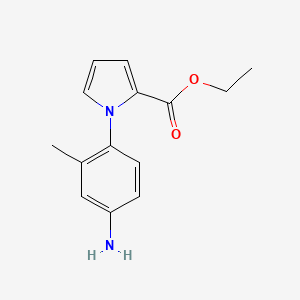
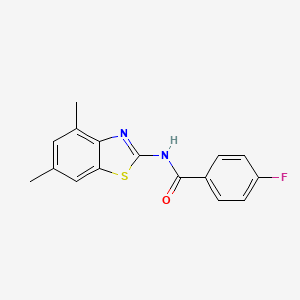
![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
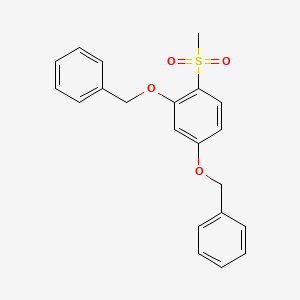
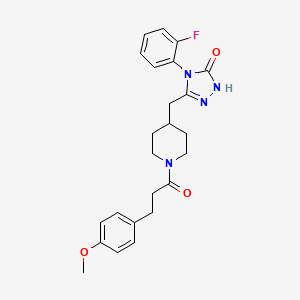
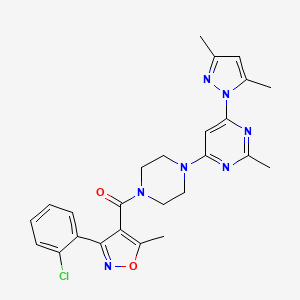
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)